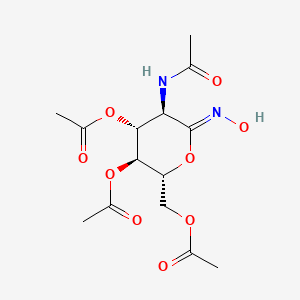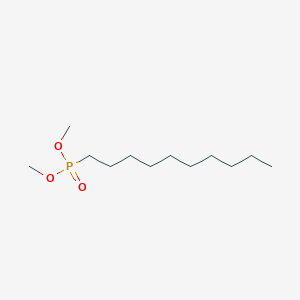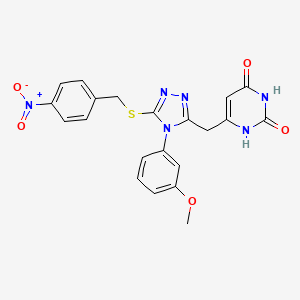
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride is a compound that features both azido and sulfonyl fluoride functional groups. This compound is of interest due to its potential applications in various fields, including synthetic chemistry, medicinal chemistry, and materials science. The presence of the azido group makes it a versatile intermediate for further chemical transformations, while the sulfonyl fluoride group is known for its reactivity and potential use in bioconjugation and labeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride typically involves the introduction of the azido group and the sulfonyl fluoride group onto a piperazine scaffold. One common method involves the reaction of piperazine with 2-azidoacetyl chloride in the presence of a base to form the azidoacetyl derivative. This intermediate is then reacted with sulfonyl fluoride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure safety and efficiency, especially given the potentially hazardous nature of azides. Continuous-flow systems allow for better control over reaction conditions and can minimize the risks associated with handling azides .
Chemical Reactions Analysis
Types of Reactions
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides and alkynes.
Reduction: Triphenylphosphine is a typical reducing agent for azides.
Cycloaddition: Copper(I) catalysts and alkynes are used for the formation of triazoles.
Major Products Formed
Triazoles: Formed via click chemistry.
Scientific Research Applications
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in bioconjugation studies due to its reactive sulfonyl fluoride group.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride involves its reactive functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are useful in bioconjugation and labeling. The sulfonyl fluoride group can react with nucleophiles, making it a valuable tool in the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
- Fluorosulfuryl azide derivatives
Uniqueness
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride is unique due to the combination of azido and sulfonyl fluoride groups on a piperazine scaffold. This combination provides a versatile platform for various chemical transformations and applications in different fields .
Properties
Molecular Formula |
C6H10FN5O3S |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
4-(2-azidoacetyl)piperazine-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H10FN5O3S/c7-16(14,15)12-3-1-11(2-4-12)6(13)5-9-10-8/h1-5H2 |
InChI Key |
MTRGCQOGOSRIRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CN=[N+]=[N-])S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)



![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14126273.png)


![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14126300.png)


![10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14126321.png)
